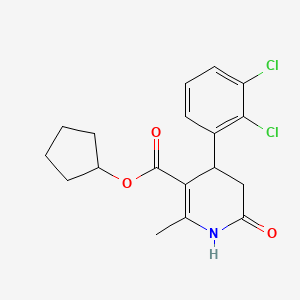

3,5-dimethyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar isoxazole derivatives involves starting with dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, followed by subsequent modifications to achieve the desired substituents. Through controlled stoichiometry and reaction conditions, differential derivatization to carboxamides is possible, indicating a versatile approach to synthesizing compounds like 3,5-dimethyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide (Yu et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals two approximately planar parts: an N-3-amido-5-methylisoxazole group and a dimethylbenzene group. The planarity is reinforced by an intramolecular C-H...O hydrogen bond, suggesting a stable and defined structure conducive to specific chemical interactions (Rodier et al., 1993).

Chemical Reactions and Properties

The reactivity and properties of isoxazole derivatives can be manipulated through functional group modifications. For instance, the introduction of arylthiomethyl groups followed by oxidation to arylsulfonylmethyl derivatives showcases chemoselectivity and functional versatility, important for chemical synthesis and applications (Yu et al., 2009).

Physical Properties Analysis

The analysis of physical properties such as crystalline structure and hydrogen bonding patterns provides insight into the stability and solubility of compounds. For example, the crystal structure of related compounds shows dimers linked by N-H...N hydrogen bonds, indicating solid-state stability and potential intermolecular interactions (Rodier et al., 1993).

Chemical Properties Analysis

Isoxazole derivatives exhibit diverse chemical properties, including reactivity towards nucleophiles and electrophiles, allowing for a broad range of chemical transformations. These properties are crucial for developing novel compounds with specific functionalities (Yu et al., 2009).

科学的研究の応用

Insecticidal Activity and Chemical Synthesis

3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides and their derivatives, including compounds starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, have been explored for their insecticidal activity. Through careful chemical synthesis, these compounds have been evaluated for their potential in agricultural pest control, demonstrating significant insecticidal properties. This research indicates the role of similar isoxazole derivatives in developing new insecticides (G. Yu et al., 2009).

Catalysis and Organic Synthesis

Compounds with isoxazole rings have been utilized as ligands in the synthesis of bimetallic boron-containing heterogeneous catalysts, demonstrating significant activity in catalyzing Suzuki reactions in aqueous media. This showcases the compound's utility in facilitating the synthesis of heterobiaryls, indicating its potential application in catalysis and organic synthesis processes (N. A. Bumagin et al., 2019).

Antitumor Activity

The structural motif present in 3,5-dimethyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide is reminiscent of compounds studied for their antitumor properties. For instance, imidazotetrazines derivatives have shown promising results as broad-spectrum antitumor agents, suggesting that similar isoxazole derivatives could be explored for potential antitumor applications (M. Stevens et al., 1984).

Advanced Materials and Solar Cell Applications

Isoxazole derivatives have been investigated for their role in the development of advanced materials, including their application in bulk heterojunction solar cells. The incorporation of such compounds in the solar cell matrix has been shown to improve photovoltaic performance, indicating their utility in renewable energy technologies (T. Chu et al., 2011).

Herbicidal Activity

Similar to insecticidal applications, derivatives of isoxazole have been synthesized and shown significant herbicidal activity against a range of broadleaf and narrowleaf weeds. This indicates the potential of 3,5-dimethyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide derivatives to contribute to the development of new herbicides (B. Hamper et al., 1995).

特性

IUPAC Name |

3,5-dimethyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7-10(8(2)15-13-7)11(14)12-6-9-4-3-5-16-9/h3-5H,6H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEBNGLBQPKJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)